molecular formula C21H29ClN2O B4405535 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4405535
M. Wt: 360.9 g/mol
InChI Key: YDFIZSOCQCHVMC-UHFFFAOYSA-N
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Description

1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a benzylphenoxy group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 4-benzylphenol with 1-bromo-3-chloropropane to form 1-(3-(4-benzylphenoxy)propyl)chloride. This intermediate is then reacted with 4-methylpiperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzylphenoxy group allows for interactions with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 1-[3-(4-Phenoxy)propyl]-4-methylpiperazine hydrochloride
  • 1-[3-(4-Benzylphenoxy)propyl]piperazine hydrochloride
  • 1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine hydrochloride

Comparison: 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride is unique due to the presence of both the benzylphenoxy group and the methyl group on the piperazine ring. This combination enhances its reactivity and interaction with various molecular targets compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.ClH/c1-22-13-15-23(16-14-22)12-5-17-24-21-10-8-20(9-11-21)18-19-6-3-2-4-7-19;/h2-4,6-11H,5,12-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFIZSOCQCHVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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